molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B6615328
CAS No.: 85474-82-4
M. Wt: 273.25 g/mol
InChI Key: SJDOZAUNXKSBKA-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a chemical compound with the molecular formula C12H14F3N3O and a molecular weight of 273.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to bind to various receptors, including serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C), where it functions as an agonist or antagonist depending on the receptor subtype . This interaction leads to modulation of neurotransmitter release and subsequent physiological effects.

Comparison with Similar Compounds

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts unique chemical and biological properties.

Biological Activity

4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide, also known by its chemical identifier CAS No. 85474-82-4, is a piperazine derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, linked to a piperazine core with a carboxamide functional group. This unique arrangement contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H13F3N2O
Molecular Weight270.24 g/mol
CAS Number85474-82-4

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related piperazine derivatives have demonstrated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. These compounds function as inhibitors of essential bacterial enzymes, such as Sfp-PPTase, which are critical for bacterial viability and pathogenicity .

Anticancer Potential

The anticancer activity of piperazine derivatives has been explored extensively. In vitro studies have shown that certain analogs can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study highlighted that derivatives with similar structural motifs displayed cytotoxic effects against leukemia and melanoma cell lines at low concentrations . The mechanism of action often involves targeting microtubule dynamics, which is crucial for mitotic progression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been identified as a reversible noncompetitive inhibitor of Sfp-PPTase, indicating that it can bind to the enzyme without competing with the substrate directly . This interaction leads to disrupted metabolic pathways in bacteria, thereby exhibiting antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the phenyl group can significantly influence potency and selectivity. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity while maintaining selectivity towards bacterial enzymes over human counterparts .
  • Piperazine Modifications : Altering the piperazine core can affect both solubility and biological activity. For example, replacing the piperazine with other cyclic amines may lead to loss of activity .

Case Studies

  • Antibacterial Activity : A high-throughput screening identified several compounds structurally related to this compound that inhibited Sfp-PPTase with submicromolar potency. These findings suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics .
  • Cancer Inhibition : In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation by targeting microtubule dynamics. The compounds showed promising results in reducing tumor growth in xenograft models, indicating their potential as anticancer agents .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOZAUNXKSBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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